

Industrial Production of Adipic Acid from Cyclohexane: A Detailed Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Cyclohexane

Cat. No.: B081311

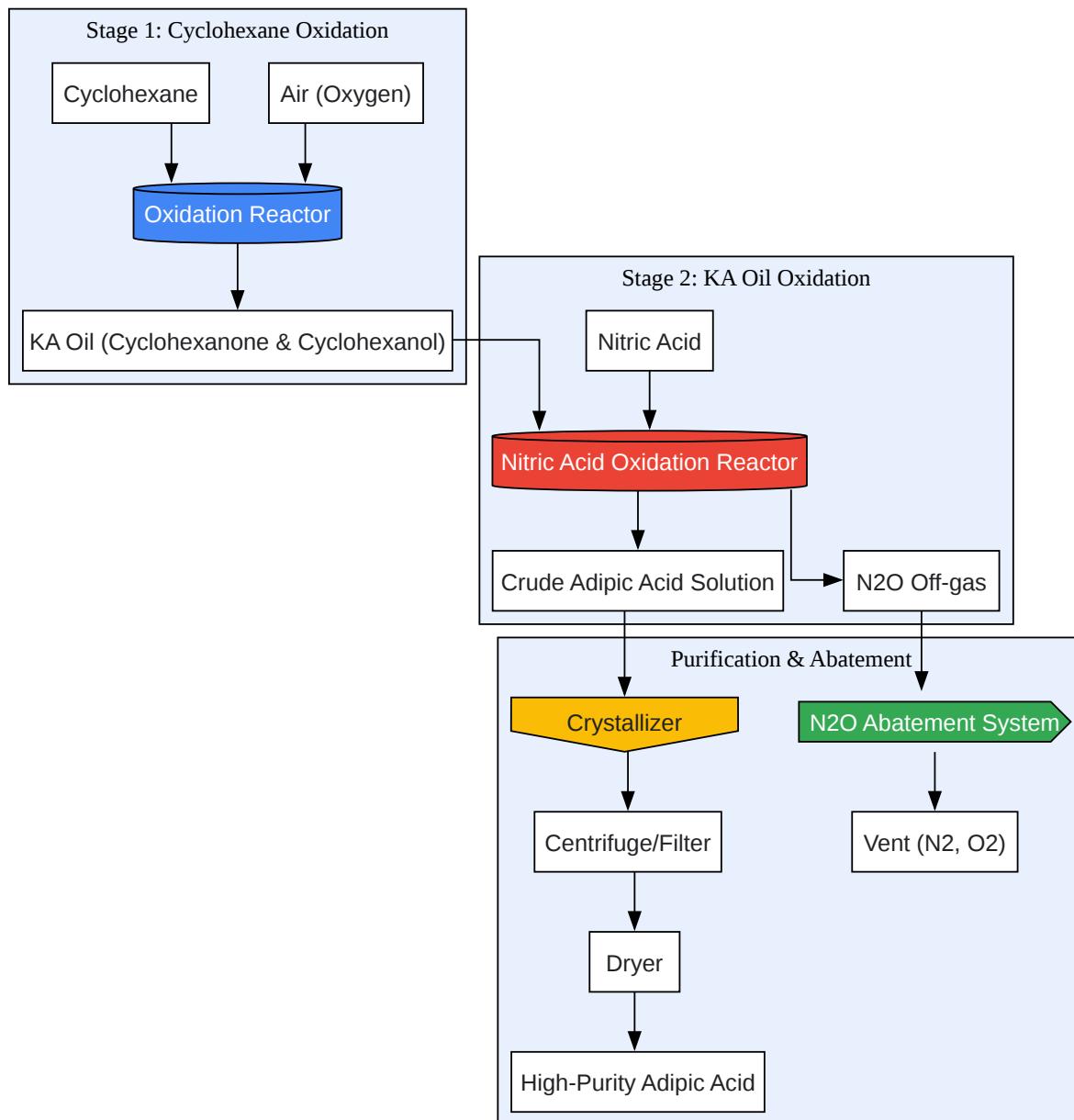
[Get Quote](#)

Introduction: The Industrial Significance of Adipic Acid

Adipic acid (hexanedioic acid) is a cornerstone of the modern chemical industry, a white crystalline solid that serves as a critical monomer in the production of a vast array of polymers. Its primary application lies in the synthesis of Nylon 6,6, a high-performance polyamide valued for its exceptional strength, durability, and thermal stability. This makes it indispensable in the automotive, textile, and electronics industries. Beyond nylon, adipic acid is a key precursor for the production of polyurethanes, plasticizers, and food additives, underscoring its broad industrial importance. The global demand for adipic acid is a direct reflection of the growth in these key sectors of the economy.

This technical guide provides a comprehensive overview of the predominant industrial method for adipic acid synthesis: the two-stage oxidation of **cyclohexane**. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the process, from the fundamental chemistry to the industrial-scale protocols and the critical environmental considerations that shape modern production.

The Conventional Two-Stage Oxidation of Cyclohexane: Chemical Principles and Process Overview


The most established and widely practiced industrial route to adipic acid begins with the petroleum-derived feedstock, **cyclohexane**. The process is bifurcated into two principal stages:

- **Cyclohexane** Oxidation to "KA Oil": In the initial step, **cyclohexane** is oxidized with air to produce a mixture of cyclohexanone and cyclohexanol. This mixture is commonly referred to in the industry as "KA oil" (Ketone-Alcohol oil). This is a free-radical chain reaction that is carefully controlled to maximize the yield of the desired products.
- Nitric Acid Oxidation of KA Oil: The KA oil is then subjected to a more aggressive oxidation using concentrated nitric acid. This step cleaves the **cyclohexane** ring, forming adipic acid. This reaction is highly exothermic and generates significant quantities of nitrogen oxides, including nitrous oxide (N_2O), a potent greenhouse gas.

The overall process, while efficient, presents significant environmental challenges, primarily due to the substantial N_2O emissions. Consequently, the development and implementation of N_2O abatement technologies are integral to modern adipic acid production facilities.

Visualizing the Industrial Workflow

The following diagram illustrates the sequential stages of adipic acid production from **cyclohexane**, from the initial oxidation to the final purification.

[Click to download full resolution via product page](#)

Caption: Process flow diagram for the industrial production of adipic acid from **cyclohexane**.

Detailed Industrial Protocols

The following protocols provide a step-by-step methodology for the industrial-scale synthesis of adipic acid from **cyclohexane**. These protocols are based on established industrial practices and are intended for informational purposes.

Protocol 1: Catalytic Oxidation of Cyclohexane to KA Oil

Objective: To selectively oxidize **cyclohexane** to a mixture of cyclohexanone and cyclohexanol (KA oil).

Materials and Equipment:

- High-pressure oxidation reactor (typically a bubble column or stirred tank reactor) constructed from appropriate corrosion-resistant materials (e.g., stainless steel).
- **Cyclohexane** (high purity).
- Compressed air or oxygen-enriched air.
- Cobalt-based catalyst (e.g., cobalt naphthenate or cobalt octoate) or a mixture of cobalt and manganese salts.
- Heat exchangers for temperature control.
- Gas-liquid separator.
- Distillation column for **cyclohexane** recovery.

Procedure:

- Reactor Charging: The high-pressure oxidation reactor is continuously fed with purified **cyclohexane** and the soluble cobalt catalyst.
- Initiation and Reaction: The reactor is brought to the operating temperature and pressure. Compressed air is sparged into the reactor to initiate the free-radical oxidation. The reaction is highly exothermic and requires careful temperature control.

- Reaction Quenching: To prevent over-oxidation and the formation of by-products, the conversion of **cyclohexane** is typically kept low (in the range of 3-10%). The reaction mixture is then passed through a cooler to quench the reaction.
- Separation and Recovery: The effluent from the reactor, a mixture of unreacted **cyclohexane**, KA oil, and minor by-products, is sent to a gas-liquid separator. The unreacted **cyclohexane** is recovered via distillation and recycled back to the reactor feed.
- KA Oil Collection: The resulting KA oil is collected for the subsequent oxidation step.

Process Parameters:

Parameter	Typical Industrial Range
Temperature	140-180 °C
Pressure	0.8-2 MPa
Catalyst	Cobalt salts (e.g., cobalt naphthenate)
Cyclohexane Conversion	3-10%

| Selectivity to KA Oil | 70-90% |

Protocol 2: Nitric Acid Oxidation of KA Oil to Adipic Acid

Objective: To oxidize the KA oil mixture to adipic acid.

Materials and Equipment:

- A series of stirred tank reactors constructed from materials resistant to nitric acid corrosion.
- KA oil from Protocol 1.
- Concentrated nitric acid (50-65% by weight).
- Catalyst solution containing copper (II) nitrate and ammonium metavanadate.
- Crystallizers (multi-stage flash cooling).

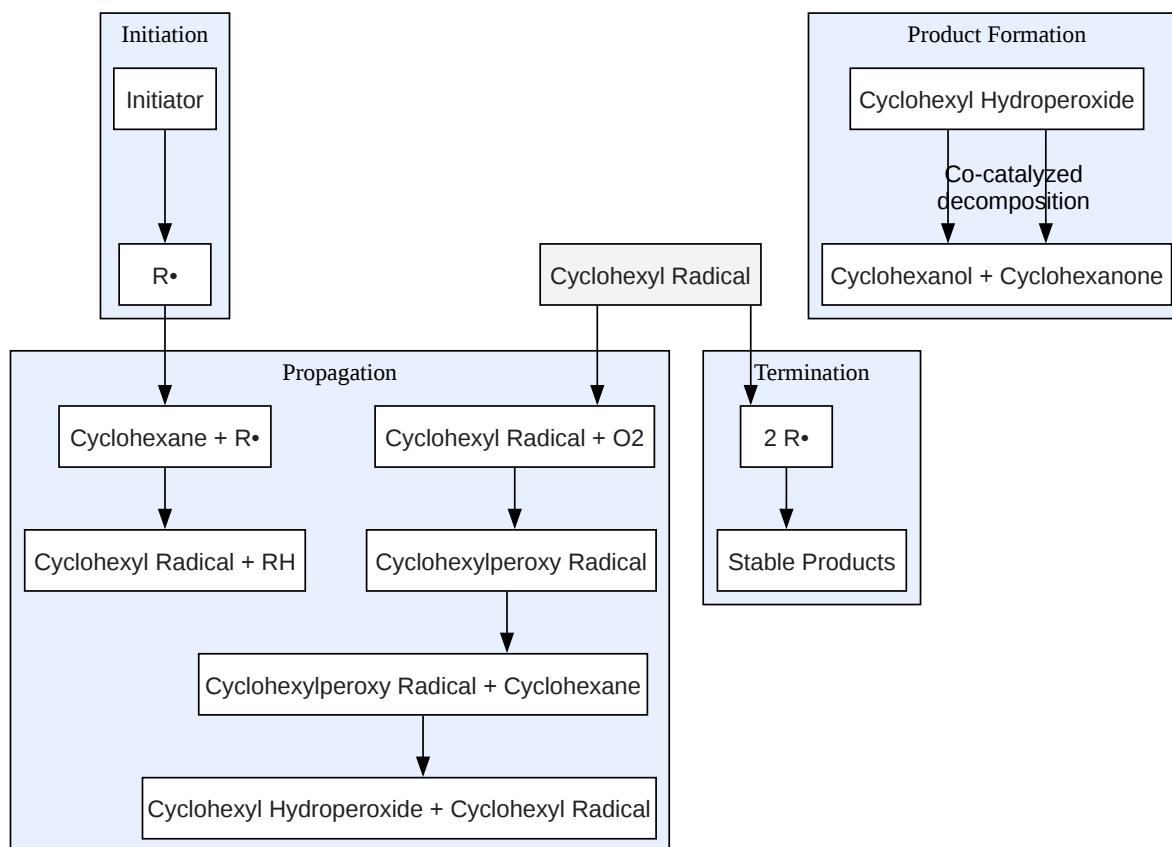
- Centrifuges or filters.
- Dryers.
- N₂O abatement system.

Procedure:

- Reactor Feed: The KA oil is fed into the first of a series of reactors containing the nitric acid and catalyst solution. The addition is carefully controlled due to the highly exothermic nature of the reaction.
- Oxidation Reaction: The reaction mixture is maintained at the desired temperature as it flows through the series of reactors. The residence time is controlled to ensure complete conversion of the KA oil.
- Off-gas Treatment: The off-gases from the reactors, rich in N₂O and other nitrogen oxides (NO_x), are directed to an N₂O abatement system.
- Crystallization: The reaction mixture, now containing adipic acid, is sent to a series of crystallizers. The temperature is gradually lowered to induce the crystallization of adipic acid.
- Separation and Washing: The adipic acid crystals are separated from the mother liquor (containing unreacted nitric acid and by-products) using centrifuges or filters. The crystals are washed with deionized water to remove residual acid and impurities.
- Drying: The purified adipic acid crystals are dried to produce the final product.

Process Parameters:

Parameter	Typical Industrial Range
Temperature	60-100 °C
Pressure	0.1-0.4 MPa
Nitric Acid Concentration	50-65 wt%
Catalysts	Copper (II) and Vanadium (V) salts


| Yield of Adipic Acid | 92-96% |

Reaction Mechanisms

A fundamental understanding of the reaction mechanisms is crucial for process optimization and troubleshooting.

Mechanism of Cyclohexane Oxidation to KA Oil

The oxidation of **cyclohexane** to KA oil proceeds via a free-radical chain mechanism. The cobalt catalyst plays a key role in the decomposition of hydroperoxides, which are key intermediates in the chain reaction.

[Click to download full resolution via product page](#)

Caption: Simplified free-radical mechanism for **cyclohexane** oxidation.

Mechanism of Nitric Acid Oxidation of KA Oil

The oxidation of cyclohexanol and cyclohexanone by nitric acid is a complex process involving multiple steps and intermediates. The vanadium and copper catalysts play distinct roles in

directing the reaction towards adipic acid and minimizing the formation of by-products.

Vanadium(V) is believed to be crucial for the selective oxidation of key intermediates.[\[1\]](#)

Purification and Quality Control

To be suitable for the production of high-quality polymers like Nylon 6,6, adipic acid must be of very high purity. The primary method for purification is multi-stage crystallization.[\[2\]](#)

Purification Protocol:

- Primary Crystallization: The crude adipic acid from the nitric acid oxidation is crystallized by cooling.
- Centrifugation and Washing: The crystals are separated and washed with water.
- Recrystallization: The crude adipic acid is redissolved in hot deionized water.
- Activated Carbon Treatment: Activated carbon is added to the solution to adsorb colored impurities.[\[2\]](#)
- Filtration: The activated carbon is removed by filtration.
- Secondary Crystallization: The purified adipic acid solution is cooled to induce a second crystallization.
- Final Separation and Drying: The high-purity crystals are separated, washed, and dried.

Quality Control: The final product is subjected to rigorous quality control to ensure it meets the stringent specifications for polymerization. Key analytical techniques include:

- Titration: To determine the acid number and purity.
- Melting Point Analysis: A sharp melting point indicates high purity.
- Spectroscopic Methods (e.g., FT-IR, NMR): To identify and quantify any organic impurities.[\[3\]](#)
- Colorimetric Analysis: To ensure the product is a pure white crystalline solid.

Environmental Considerations and Green Alternatives

The primary environmental concern associated with the conventional adipic acid process is the emission of nitrous oxide (N_2O), a greenhouse gas with a global warming potential approximately 300 times that of carbon dioxide.^[4] Modern adipic acid plants are equipped with N_2O abatement technologies, which typically involve the catalytic decomposition of N_2O into nitrogen and oxygen.^{[5][6]}

The drive for more sustainable chemical manufacturing has spurred research into "greener" alternatives to the conventional process:

- **Hydrogen Peroxide Oxidation:** Using hydrogen peroxide as the oxidant in place of nitric acid eliminates the formation of N_2O .^[7]
- **Bio-based Routes:** These processes utilize renewable feedstocks, such as glucose or lignin, which are converted to adipic acid through fermentation or a combination of biological and chemical steps.^{[8][9]} These bio-based routes have the potential to significantly reduce the carbon footprint of adipic acid production.

Comparison of Adipic Acid Production Methods:

Feature	Conventional Process	Hydrogen Peroxide Process	Bio-based Process
Feedstock	Cyclohexane (petroleum-derived)	Cyclohexane or Cyclohexene	Glucose, Lignin (renewable)
Oxidant	Nitric Acid	Hydrogen Peroxide	Biocatalysts/Air
Key By-product	Nitrous Oxide (N_2O)	Water	Varies (e.g., CO_2)
Environmental Impact	High (GHG emissions)	Low	Potentially carbon-neutral

| Technology Readiness | Commercially mature | Under development | Emerging |

Safety Considerations

The industrial production of adipic acid involves the handling of hazardous materials under high temperatures and pressures, necessitating strict adherence to safety protocols.

- **Handling Nitric Acid:** Concentrated nitric acid is highly corrosive and a strong oxidizing agent. [10] Proper personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and face shields, is mandatory.[10][11] Storage areas must be well-ventilated and segregated from incompatible materials, especially organic compounds and reducing agents. [12]
- **High-Pressure Operations:** The **cyclohexane** oxidation step is conducted at high pressures, requiring robust reactor design and regular integrity checks to prevent leaks and potential explosions.
- **Exothermic Reactions:** Both oxidation steps are highly exothermic.[13] Redundant cooling systems and emergency pressure relief systems are critical to prevent runaway reactions.
- **Flammable Materials:** **Cyclohexane** is a flammable liquid. Measures to prevent the formation of explosive mixtures with air must be in place.

Conclusion

The industrial production of adipic acid from **cyclohexane** is a well-established and highly optimized process that is fundamental to the polymer industry. While the conventional two-stage oxidation process is efficient, its significant environmental footprint, particularly N₂O emissions, has driven the adoption of abatement technologies and the pursuit of greener synthetic routes. As the chemical industry continues to evolve towards greater sustainability, the development and commercialization of these alternative pathways will be crucial in mitigating the environmental impact of this vital industrial chemical. This guide provides a foundational understanding of the current state of adipic acid production, offering valuable insights for researchers and professionals working to advance chemical manufacturing technologies.

References

- Koch Technology Solutions. (n.d.). N₂O Abatement Technology.

- Integrity Council for the Voluntary Carbon Market. (n.d.). N2O Abatement in Adipic Acid Production.
- ResearchGate. (2025). Abatement technologies for N2O emissions in the adipic acid industry.
- ChemAnalyst. (2025). Understanding the Production Process of Adipic Acid.
- Shell Global. (2025). N₂O Abatement With Catalytic Nitrous Abatement Technology.
- U.S. Environmental Protection Agency. (2016). Global Mitigation of Non-CO₂ Greenhouse Gases: Nitric and Adipic Acid Production.
- ResearchGate. (n.d.). The Industrial Oxidation of KA Oil to Adipic Acid.
- U.S. Environmental Protection Agency. (n.d.). AP-42 6.2 Adipic Acid Production Background Report.
- RSC Publishing. (n.d.). The Role of Vanadium(v) in the Oxidation of Cyclohexanol to Adipic Acid by Nitric Acid.
- Aidic. (n.d.). Process-Design Intensification – Direct Synthesis of Adipic Acid in Flow.
- ResearchGate. (n.d.). Reaction mechanism for the oxidation of **cyclohexane** catalyzed by CuCl₂ /AC.
- European Patent Office. (2020). PRODUCTION METHOD FOR HIGH-QUALITY ADIPIC ACID - EP 3560909 B1.
- ResearchGate. (2025). Selective oxidation of **cyclohexane** to KA-oil with oxygen over active Co₃O₄ in a solvent-free system.
- ResearchGate. (n.d.). Techno-economic analysis of multiple bio-based routes to adipic acid.
- ResearchGate. (n.d.). Schematic flowchart for a one-step adipic acid process from **cyclohexane**....
- ResearchGate. (n.d.). 5. Flow diagram for adipic acid manufacture.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). The role of vanadium(V) in the oxidation of cyclohexanol to adipic acid by nitric acid.
- Intratec.us. (n.d.). Adipic Acid Production from **Cyclohexane**.
- Slideshare. (n.d.). Oxidation of cyclohexanol or preparation of adipic acid.
- ResearchGate. (2025). Catalytic oxidation of **cyclohexane** to cyclohexanol and cyclohexanone over Co₃O₄ nanocrystals with molecular oxygen.
- Newswire.com. (2017). Intratec Discloses Costs of Adipic Acid Production From **Cyclohexane**.
- ResearchGate. (n.d.). The effect of reaction temperature on the oxidation of **cyclohexane** to....
- ResearchGate. (n.d.). A comprehensive and updated review of studies on the oxidation of **cyclohexane** to produce ketone-alcohol (KA) oil.
- AIR Unimi. (n.d.). Selective oxidation of **cyclohexane** to KA oil using heterogeneous catalysts.

- AMS Tesi di Laurea. (n.d.). Chimica Industriale Catalysts study of adipic acid synthesis from 1,6- hexanediol.
- Scribd. (n.d.). Adipic Acid | PDF | Heat Exchanger | Catalysis.
- New Journal of Chemistry (RSC Publishing). (n.d.). Selective oxidation of **cyclohexane** to KA oil over Co and Fe nanoparticles immobilized on layered double hydroxide nanocatalytic system.
- AIR Unimi. (n.d.). New adipic acid production process starting from hydrolyzed lignin and cellulose, experimental and modelling study.
- Google Patents. (n.d.). US5296639A - Adipic acid purification.
- ResearchGate. (2016). (PDF) ChemInform Abstract: Transiting from Adipic Acid to Bioadipic Acid. 1, Petroleum-Based Processes.
- TSpace. (n.d.). Process Design, Techno-Economic Analysis, and Life Cycle Assessment of Adipic Acid Production from Lignin.
- FAQ. (n.d.). Oxidation of **Cyclohexane**: How is Cyclohexanol and Cyclohexanone Produced?.
- Weifang Tainuo Chemical Co., Ltd. (2025). How Should Adipic Acid Be Handled Safely?.
- Google Patents. (n.d.). US3654355A - Process of preparing adipic acid by the nitric acid oxidation of **cyclohexane**.
- ResearchGate. (2019). (PDF) Liquid-phase oxidation of **cyclohexane**. Cyclohexyl hydroperoxide, cyclohexanol, and cyclohexanone, mechanisms of formation and transformation.
- Climate Action Reserve. (2023). Adipic Acid Production.
- ResearchGate. (2020). Synthesis of adipic acid through oxidation of K/A oil and its kinetic study in a microreactor system.
- Semantic Scholar. (2005). Catalytic oxidation of **cyclohexane** to cyclohexanol and cyclohexanone over Co₃O₄ nanocrystals with molecular oxygen.
- datapdf.com. (n.d.). A Study of the Nitric Acid Oxidation of Cyclohexanol to Adipic Acid' Irooc(clrz),c(so1 I (so.
- NIH. (2022). A facile process for adipic acid production in high yield by oxidation of 1,6-hexanediol using the resting cells of *Gluconobacter oxydans*.
- European Patent Office. (1986). Recovery of vanadium and copper from adipic acid production - EP 0122249 B1.
- The Royal Society of Chemistry. (n.d.). Preparation of nylon 6,6 by interfacial polymerization.
- ResearchGate. (n.d.). Effects of the concentration of nitric acid and the reaction....
- Absorbents Online. (2024). Essential Safety Protocols for Handling Nitric Acid Spills.
- UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- Environmental Health & Safety. (n.d.). Nitric Acid Standard Operating Procedure Template.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.

- ScholarWorks@UARK. (2017). An industrial process for the production of nylon 6 6 through the step-growth reaction of adipic acid and hexamethylenediamine.
- UNL Digital Commons. (n.d.). "Feasibility Analysis of Adipic Acid Production" by Serpil Unlu.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. The role of vanadium(V) in the oxidation of cyclohexanol to adipic acid by nitric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. data.epo.org [data.epo.org]
- 3. air.unimi.it [air.unimi.it]
- 4. N₂O Abatement With Catalytic Nitrous Abatement Technology | Shell Global [shell.com]
- 5. N₂O Abatement in Adipic Acid Production [icvcm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. ehs.com [ehs.com]
- 11. Essential Safety Protocols for Handling Nitric Acid Spills [absorbentsonline.com]
- 12. ehs.unm.edu [ehs.unm.edu]
- 13. epa.gov [epa.gov]
- To cite this document: BenchChem. [Industrial Production of Adipic Acid from Cyclohexane: A Detailed Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081311#industrial-production-of-adipic-acid-from-cyclohexane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com